molecular formula C17H15N3O3 B12497487 5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12497487
M. Wt: 309.32 g/mol
InChI Key: LNXVTVOXEIUTNR-UHFFFAOYSA-N
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Description

5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted phenylhydrazine with an appropriate phenoxyphenyl-substituted alkyne in the presence of a copper(I) catalyst. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization and formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted triazoles.

Scientific Research Applications

5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antifungal, and anticancer agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds such as 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

    Phenoxyphenyl Derivatives: Compounds like 4-phenoxyphenylacetic acid and 4-phenoxyphenylhydrazine.

Uniqueness

5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the ethyl group and the phenoxyphenyl moiety, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

5-ethyl-1-(4-phenoxyphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C17H15N3O3/c1-2-15-16(17(21)22)18-19-20(15)12-8-10-14(11-9-12)23-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,21,22)

InChI Key

LNXVTVOXEIUTNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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